Cas no 1551033-08-9 (2-methoxy-6-2-(methylamino)ethylphenol)

2-methoxy-6-2-(methylamino)ethylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-methoxy-6-2-(methylamino)ethylphenol
- 2-methoxy-6-[2-(methylamino)ethyl]phenol
- 1551033-08-9
- EN300-1798942
-
- Inchi: 1S/C10H15NO2/c1-11-7-6-8-4-3-5-9(13-2)10(8)12/h3-5,11-12H,6-7H2,1-2H3
- InChI Key: IACICVMWJAICKV-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1O)CCNC
Computed Properties
- Exact Mass: 181.110278721g/mol
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5Ų
- XLogP3: 1.4
2-methoxy-6-2-(methylamino)ethylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1798942-0.05g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1798942-0.1g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1798942-5.0g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1798942-2.5g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1798942-0.25g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1798942-0.5g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1798942-10g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1798942-10.0g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1798942-1.0g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1798942-1g |
2-methoxy-6-[2-(methylamino)ethyl]phenol |
1551033-08-9 | 1g |
$1129.0 | 2023-09-19 |
2-methoxy-6-2-(methylamino)ethylphenol Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
Additional information on 2-methoxy-6-2-(methylamino)ethylphenol
Comprehensive Analysis of 2-Methoxy-6-[2-(Methylamino)ethyl]phenol (CAS No. 1551033-08-9): Properties, Applications, and Research Insights
2-Methoxy-6-[2-(methylamino)ethyl]phenol (CAS No. 1551033-08-9) is a specialized phenolic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a methoxy-substituted phenol core with a methylaminoethyl side chain, making it valuable for drug discovery and material science applications. Recent studies highlight its potential as a building block for neurologically active compounds, aligning with growing interest in neurodegenerative disease research and neurotransmitter modulation.
The compound's dual functional groups enable diverse chemical modifications, particularly in developing targeted drug delivery systems—a hot topic in precision medicine discussions. Researchers are investigating its hydrogen-bonding capacity and electron-donating properties, which are crucial for designing enzyme inhibitors or receptor ligands. These characteristics make CAS No. 1551033-08-9 relevant to trending searches about "small molecule therapeutics" and "blood-brain barrier permeable compounds".
From a synthetic chemistry perspective, 2-methoxy-6-2-(methylamino)ethylphenol serves as an intermediate for heterocyclic compound synthesis, addressing frequent queries about "scaffold hopping strategies" in medicinal chemistry. Its logP value (predicted around 1.8) suggests favorable membrane permeability, explaining its inclusion in studies about bioavailability enhancement—a key concern in pharmacokinetic optimization workflows.
Analytical characterization of this compound typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by quality control professionals. The methoxy group's distinctive NMR signal (δ 3.7–3.9 ppm) and the ethylamine moiety's characteristic patterns aid in structural verification. Such analytical data supports its use in high-throughput screening libraries, connecting to popular topics like "fragment-based drug design" and "chemical space exploration".
In material science applications, the compound's phenolic antioxidant properties spark interest for polymer stabilization—addressing searches about "non-toxic additives" in biodegradable plastics. Its redox-active nature also makes it a candidate for electrochemical sensors, particularly in neurotransmitter detection systems that dominate discussions about wearable health monitors.
Safety profiles indicate that 2-methoxy-6-[2-(methylamino)ethyl]phenol requires standard laboratory precautions, with no extreme hazards reported—an important consideration given increasing searches for "green chemistry alternatives". Proper storage conditions (2–8°C under inert atmosphere) ensure stability, while its moderate water solubility (∼50 mg/mL) facilitates biological testing.
Ongoing research explores the compound's potential in multi-target therapeutics, especially for complex diseases—a trending approach in polypharmacology. Its structural versatility allows incorporation into hybrid molecules, answering frequent queries about "drug repurposing strategies". Patent analyses reveal growing interest from biotech startups focusing on central nervous system disorders.
The commercial availability of CAS No. 1551033-08-9 through specialized fine chemical suppliers meets demand from researchers investigating structure-activity relationships. Current pricing reflects its status as a high-purity research chemical, with most inquiries coming from institutions studying molecular recognition or signal transduction pathways.
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